Sugammadex - 343306-71-8

Sugammadex

Catalog Number: EVT-285502
CAS Number: 343306-71-8
Molecular Formula: C72H112O48S8
Molecular Weight: 2002.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Sugammadex, a modified γ-cyclodextrin, is a novel and selective relaxant binding agent (SRBA) designed to encapsulate and reverse the effects of aminosteroid neuromuscular blocking agents (NMBAs) like rocuronium and vecuronium. [, , ] Its unique mechanism of action makes it a valuable tool in anesthesia research for investigating neuromuscular blockade, reversal strategies, and the physiology of neuromuscular transmission.

Molecular Structure Analysis

The primary chemical reaction involving Sugammadex is the encapsulation of aminosteroid NMBAs, specifically rocuronium and vecuronium. [, , ] This encapsulation reaction occurs through non-covalent interactions between the lipophilic core of Sugammadex and the steroidal structure of the NMBAs. [, ] The resulting Sugammadex-NMBA complex is water-soluble and readily excreted by the kidneys. []

Mechanism of Action

Sugammadex acts as a selective relaxant binding agent, encapsulating steroidal NMBAs like rocuronium and vecuronium in the plasma. [, , ] This encapsulation creates a concentration gradient, drawing the NMBAs away from the neuromuscular junction and reversing the neuromuscular blockade. [, ] This direct and selective mechanism contrasts with traditional reversal agents like neostigmine, which act indirectly by inhibiting acetylcholinesterase. [, ]

Applications

a) Neuromuscular Blockade Reversal Research: Sugammadex is a valuable tool for investigating the efficacy and safety of different reversal strategies for neuromuscular blockade. [, ] Researchers have used Sugammadex to compare the speed and completeness of reversal compared to traditional agents like neostigmine, exploring its potential benefits in reducing residual neuromuscular blockade and related complications. [, , , ]

b) Neuromuscular Physiology Research: The unique mechanism of action of Sugammadex allows researchers to study the kinetics and dynamics of neuromuscular transmission. [, ] By rapidly and selectively removing NMBAs from the neuromuscular junction, Sugammadex enables the precise investigation of acetylcholine receptor occupancy, muscle fiber response, and the recovery of neuromuscular function. [, ]

c) Research in Specific Patient Populations: Researchers have used Sugammadex to investigate neuromuscular blockade reversal in specific patient populations like those with renal impairment, myasthenia gravis, and those undergoing prolonged sedation. [, , , ] This research explores the safety and efficacy of Sugammadex in these populations, guiding clinical practice and informing dosing strategies.

d) Preclinical Research: Sugammadex has also been used in preclinical research models to investigate the effects of rocuronium and its reversal on mast cell number and degranulation in rat liver. [] This research helps to elucidate the potential mechanisms underlying anaphylaxis and hypersensitivity reactions associated with rocuronium and Sugammadex.

e) Research on Vascular Effects: Studies have investigated the direct effect of Sugammadex on the vascular tone of isolated rat aorta. [] This research helps understand the potential for Sugammadex to directly influence blood pressure and vascular reactivity, providing insights into its cardiovascular safety profile.

Future Directions

a) Optimizing Dosing Strategies: Further research is needed to optimize dosing strategies for Sugammadex, particularly in special patient populations like those with renal impairment, obesity, and those undergoing prolonged sedation. [, , , ]

b) Exploring Potential New Applications: The unique properties of Sugammadex could be explored for potential new applications beyond neuromuscular blockade reversal. [] For example, its encapsulating ability could be investigated for removing other drugs or toxins from the circulation.

c) Understanding Long-Term Effects: While initial research suggests that Sugammadex is generally safe and well-tolerated, more research is needed to understand its long-term effects, particularly in patients who receive repeated doses or have underlying health conditions. [, ]

d) Investigating Molecular Interactions: Further research is needed to delve deeper into the molecular interactions between Sugammadex and aminosteroid NMBAs. [, ] This research could lead to the development of new SRBAs with enhanced selectivity and efficacy.

e) Investigating Potential Drug Interactions: As Sugammadex is increasingly used in clinical practice, research is needed to investigate potential drug interactions, particularly with medications that are highly protein-bound or influence renal function. [, , ]

f) Research on Potential Adverse Events: Continued research and post-marketing surveillance are crucial to further assess the rare but potentially serious adverse events associated with Sugammadex, such as anaphylaxis, bronchospasm, and coronary arteriospasm. [, , ]

Rocuronium

Compound Description: Rocuronium bromide is a non-depolarizing aminosteroid neuromuscular blocking agent [, , , , , , , , , , , , , , , , , , , ]. It is commonly used in general anesthesia to facilitate endotracheal intubation and provide muscle relaxation during surgery.

Relevance: Sugammadex is specifically designed to reverse the neuromuscular blockade induced by rocuronium. It achieves this by forming a tight complex with rocuronium, rendering it inactive at the neuromuscular junction [, , , , , , , , , , , , , , , , , , , ]. This interaction is highly selective, making sugammadex a unique reversal agent for rocuronium-induced paralysis.

Vecuronium

Compound Description: Vecuronium bromide, like rocuronium, is an aminosteroid non-depolarizing neuromuscular blocking agent used in anesthesia [, , , , , , , , , , ].

Neostigmine

Compound Description: Neostigmine is an acetylcholinesterase inhibitor that has been traditionally used for the reversal of non-depolarizing neuromuscular blocking agents, including rocuronium and vecuronium [, , , , , , , , , , , , , , , , , , , ]. It works indirectly by increasing the concentration of acetylcholine in the neuromuscular junction.

Relevance: Many of the studies presented compare the efficacy and safety of sugammadex with neostigmine in reversing neuromuscular blockade. Sugammadex offers a faster and potentially safer alternative to neostigmine, with a lower incidence of residual neuromuscular blockade and fewer adverse effects [, , , , , , , , , , , , , , , , , , , ].

Cisatracurium

Compound Description: Cisatracurium besylate is a non-depolarizing benzylisoquinoline neuromuscular blocking agent [, ]. It is often used as an alternative to rocuronium or vecuronium.

Relevance: While sugammadex is not designed to reverse cisatracurium-induced neuromuscular blockade, some studies utilize cisatracurium as a comparator arm to assess the overall impact of sugammadex introduction on neuromuscular blockade management strategies [, ]. This comparison helps highlight the potential advantages of sugammadex in terms of cost-effectiveness and faster patient turnover in operating rooms.

Sugammadex-Rocuronium Complex

Compound Description: This complex forms when sugammadex encapsulates rocuronium in the bloodstream [, , ]. It is a stable complex that is primarily eliminated by the kidneys.

Relevance: Formation of the sugammadex-rocuronium complex is the primary mechanism by which sugammadex reverses rocuronium-induced neuromuscular blockade [, , ]. This complex formation effectively removes rocuronium from its site of action at the neuromuscular junction, allowing for a rapid and complete reversal of paralysis.

[1] - https://www.semanticscholar.org/paper/3c00b95cbf15066d520feec6fbf71be2e21d60af[2] - https://www.semanticscholar.org/paper/3cede2b897bd546143b1e94e22789ccb842f9349[3] - https://www.semanticscholar.org/paper/48ee934365eba9c80614e872a54763083ab707e3[4] - https://www.semanticscholar.org/paper/46b21be22d2903d1943b74695b352ba055fbc145[5] - https://www.semanticscholar.org/paper/43eee2ba9e375697f41abefd6009b7f6cbd174a1 [] - https://www.semanticscholar.org/paper/0763e884b45e7f80eede4ba5e352933510ffd1be[7] - https://www.semanticscholar.org/paper/1cca43dc861656c29cc21429bedb5560f6624ac1[8] - https://www.semanticscholar.org/paper/234a93a3130ebdd85993ead536e2b5458ff98050[9] - https://www.semanticscholar.org/paper/2480b58d69d4ab3ed7b27af286d03391d938494b[10]- https://www.semanticscholar.org/paper/2fd8b75fcfcb564548beaeb30462b09156690d9d[11]- https://www.semanticscholar.org/paper/317c05c6969882207b2b1463bd78aab616212cb0[12]- https://www.semanticscholar.org/paper/2310f6197a0c03134e076c2cd985ec612faea8db[13]- https://www.semanticscholar.org/paper/269d041a8aadf1e274a57b58238a4da62ec03fb6[14]- https://www.semanticscholar.org/paper/4a52470f8314076c6d21e55aee1c08786c95fba3[15]- https://www.semanticscholar.org/paper/4ed0aae3cdb1af2bc116d0c6023a2a4949362c04[16]- https://www.semanticscholar.org/paper/013ea2b21eaf8a03b6eadf5938d6eb46937e0e43[17]- https://www.semanticscholar.org/paper/01d53201cec4800e7c26a41fdf3bc86dcad34a03[18]- https://www.semanticscholar.org/paper/041b052a6acc2d3dbffa507b10778a8e87b73abc[19]- https://www.semanticscholar.org/paper/0a0dbf8bd8c69683f42cbc70ad479bbabbbe1c4d[20]- https://www.semanticscholar.org/paper/1ebf6d3de23b87a39a964da729054bd17044984a[21]- https://www.semanticscholar.org/paper/0d9d4cb50fe4296a71478a55da5dc8f722b7f09f

Properties

CAS Number

343306-71-8

Product Name

Sugammadex

IUPAC Name

3-[[(1R,5R,6R,10R,11R,15R,16R,20R,21R,25R,26R,30R,31R,35R,36R,40R,41S,42S,43S,44S,45S,46S,47S,48S,49S,50S,51S,52S,53S,54S,55S,56S)-10,15,20,25,30,35,40-heptakis(2-carboxyethylsulfanylmethyl)-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecahydroxy-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontan-5-yl]methylsulfanyl]propanoic acid

Molecular Formula

C72H112O48S8

Molecular Weight

2002.2 g/mol

InChI

InChI=1S/C72H112O48S8/c73-33(74)1-9-121-17-25-57-41(89)49(97)65(105-25)114-58-26(18-122-10-2-34(75)76)107-67(51(99)43(58)91)116-60-28(20-124-12-4-36(79)80)109-69(53(101)45(60)93)118-62-30(22-126-14-6-38(83)84)111-71(55(103)47(62)95)120-64-32(24-128-16-8-40(87)88)112-72(56(104)48(64)96)119-63-31(23-127-15-7-39(85)86)110-70(54(102)46(63)94)117-61-29(21-125-13-5-37(81)82)108-68(52(100)44(61)92)115-59-27(19-123-11-3-35(77)78)106-66(113-57)50(98)42(59)90/h25-32,41-72,89-104H,1-24H2,(H,73,74)(H,75,76)(H,77,78)(H,79,80)(H,81,82)(H,83,84)(H,85,86)(H,87,88)/t25-,26-,27-,28-,29-,30-,31-,32-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65?,66?,67?,68?,69?,70?,71?,72?/m0/s1

InChI Key

WHRODDIHRRDWEW-XJHAQRMRSA-N

SMILES

C(CSCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O2)C(C9O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)O)O)C(=O)O

Solubility

Soluble in DMSO, not in water

Synonyms

Org25969; Org-25969; Org 25969; Sugammadex; trade name: Bridion.

Canonical SMILES

C(CSCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O2)C(C9O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)O)O)C(=O)O

Isomeric SMILES

C(CSC[C@H]1[C@H]2[C@H]([C@@H](C(O1)O[C@H]3[C@@H](OC([C@H]([C@@H]3O)O)O[C@H]4[C@@H](OC([C@H]([C@@H]4O)O)O[C@H]5[C@@H](OC([C@H]([C@@H]5O)O)O[C@H]6[C@@H](OC([C@H]([C@@H]6O)O)O[C@H]7[C@@H](OC([C@H]([C@@H]7O)O)O[C@H]8[C@@H](OC([C@H]([C@@H]8O)O)O[C@H]9[C@@H](OC(O2)[C@H]([C@@H]9O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)O)O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.